molecular formula C17H15N3O2 B2847601 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-65-8

4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2847601
CAS No.: 338975-65-8
M. Wt: 293.326
InChI Key: UBWQNQVAKPXAMP-UHFFFAOYSA-N
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Description

The compound 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered ring containing two nitrogen atoms and a ketone group. Its structure includes a 4-methoxyanilino (4-methoxyphenylamino) substituent at the 4-position and a phenyl group at the 5-position (Figure 1). This compound is synthesized via condensation reactions involving pyrazolone precursors and arylhydrazines or aldehydes, as reported for analogous derivatives .

Key synthetic routes involve:

  • Knoevenagel condensation: Reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes under basic conditions .
  • Schiff base formation: Condensation of hydrazine derivatives with ketone-containing intermediates .

Structural characterization typically employs FTIR, NMR (¹H and ¹³C), and mass spectrometry, with crystallographic data confirming the (4Z)-configuration in related compounds .

Properties

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)18-11-15-16(19-20-17(15)21)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRZJBOOFLYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxyaniline with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physical and Chemical Properties

Pyrazolone derivatives exhibit diverse properties based on substituents at the 4- and 5-positions. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrazolone Derivatives
Compound Name / ID (Reference) 4-Position Substituent 5-Position Substituent Melting Point (°C) Key Properties
Target Compound 4-Methoxyanilino Phenyl Not Reported Likely high crystallinity due to aromaticity
TSE-1 (2-phenyl-5-CF₃-DHPO) - Trifluoromethyl Not Reported Enhanced lipophilicity (CF₃ group)
TSE-2 (2-phenyl-5-propyl-DHPO) - Propyl Not Reported Increased hydrophobicity
(4Z)-5-CF₃-DHPO (Compound 5) 5-Hydroxy-1-phenyl-3-CF₃ Trifluoromethyl 222 High thermal stability
(4Z)-5-Nonafluorobutyl-DHPO (8a) 4-(4-Methylphenyl)hydrazine Nonafluorobutyl 175–176 Fluorine-rich, potential bioactivity


Key Observations :

  • Alkyl chains (e.g., propyl in TSE-2) increase hydrophobicity, affecting solubility and membrane permeability .
  • Aromatic substituents (e.g., phenyl in the target compound) contribute to π-π stacking interactions, influencing crystallinity .

Key Observations :

  • Fluorinated derivatives (e.g., 7b, 8a–b) are prioritized for drug design due to metabolic stability and enhanced target binding .
  • Schiff base hybrids (e.g., TZP3c) demonstrate broad-spectrum antimicrobial activity, attributed to the imine moiety’s metal-chelating ability .

Key Observations :

  • High-yield reactions (e.g., 96% for triazole-DHPO ) are achieved via optimized cycloadditions.
  • Solvent selection (e.g., ethanol vs. petroleum ether) impacts crystallization and purity .

Q & A

Q. What are the optimal synthetic routes for 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, and what critical parameters influence yield?

Methodological Answer: The synthesis involves multi-step condensation reactions, typically starting with hydrazine derivatives and ketones or aldehydes. Key steps include:

  • Step 1: Formation of the pyrazolone core via cyclocondensation of substituted hydrazines with β-ketoesters under acidic conditions (e.g., HCl or acetic acid) .
  • Step 2: Introduction of the 4-methoxyanilino-methylene group via Schiff base formation, using 4-methoxyaniline and an aldehyde derivative in ethanol or DMSO under reflux (60–80°C) .
  • Critical Parameters:
    • Solvent choice: Polar aprotic solvents (e.g., DMSO) enhance Schiff base formation .
    • Temperature control: Excess heat (>100°C) may degrade the methoxy group .
    • Catalysts: Acidic conditions (pH 4–6) improve cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazolone ring .
  • X-ray Crystallography:
    • Determines stereochemistry (e.g., Z/E configuration of the methylene group) and hydrogen-bonding networks, critical for understanding reactivity .
  • Infrared (IR) Spectroscopy:
    • Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

Methodological Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Optimize the force field parameters for pyrazolone derivatives to account for π-π stacking with aromatic residues .
    • Validate docking results with experimental IC₅₀ values from enzyme inhibition assays .
  • QSAR Studies:
    • Train models using datasets of pyrazolone derivatives with known activities. Key descriptors include Hammett σ values for the methoxy group and logP for lipophilicity .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Controlled Solubility Testing:
    • Use standardized buffers (pH 1.2–7.4) and HPLC to quantify solubility. Note that the methoxy group enhances solubility in polar solvents (e.g., ethanol) compared to chloro analogs .
  • Stability Analysis:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound may degrade via hydrolysis of the Schiff base under acidic conditions .

Q. How do substituent modifications impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation Table:
Position Substituent Biological Activity Key Finding Reference
4-Methoxy-OCH₃Anti-inflammatoryEnhances COX-2 selectivity vs. COX-1 (IC₅₀ = 2.1 µM)
5-Phenyl-PhAnticancerInduces apoptosis in HeLa cells (EC₅₀ = 8.7 µM)
Pyrazolone coreN-HAntioxidantScavenges DPPH radicals (EC₅₀ = 12.4 µM)
  • Methodology:
    • Synthesize analogs with halogen (Cl, F) or alkyl groups at the 4-position.
    • Test in vitro bioassays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

  • Resolution: The methoxy group increases hydrophilicity, but crystallinity (observed via XRD ) reduces solubility in water. Use co-solvents (e.g., PEG-400) for in vivo studies .

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